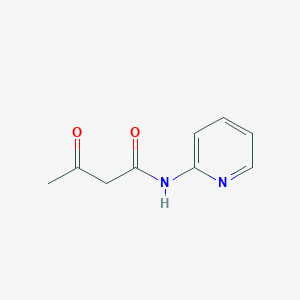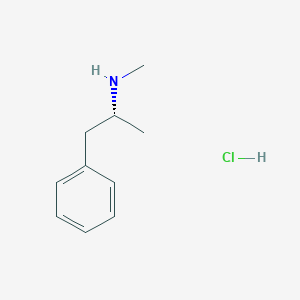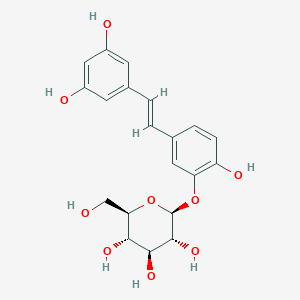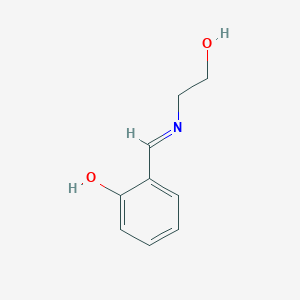
3-Oxo-N-(pyridin-2-yl)butanamid
Übersicht
Beschreibung
3-oxo-N-(pyridin-2-yl)butanamide is an organic compound with the molecular formula C9H10N2O2. It is also known by its systematic name, 3-oxo-N-2-pyridinylbutanamide . This compound is characterized by the presence of a pyridine ring attached to a butyramide group, making it a versatile molecule in various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
3-oxo-N-(pyridin-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Biochemische Analyse
Biochemical Properties
3-oxo-N-(pyridin-2-yl)butanamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions such as iron, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the nitrogen atoms in the pyridine ring of the compound. These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.
Cellular Effects
The effects of 3-oxo-N-(pyridin-2-yl)butanamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have potential antitumor activity by forming complexes with iron, which may reduce toxicity towards healthy tissues while targeting cancer cells . This suggests that 3-oxo-N-(pyridin-2-yl)butanamide can modulate cellular processes in a way that could be beneficial for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-oxo-N-(pyridin-2-yl)butanamide exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s ability to form coordination complexes with metal ions, such as iron, plays a significant role in its molecular mechanism of action . These complexes can alter the conformation and activity of enzymes, leading to changes in gene expression and metabolic pathways. The binding interactions between 3-oxo-N-(pyridin-2-yl)butanamide and biomolecules are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-oxo-N-(pyridin-2-yl)butanamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to 3-oxo-N-(pyridin-2-yl)butanamide in in vitro or in vivo studies has revealed that its effects on cellular function can vary, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-oxo-N-(pyridin-2-yl)butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects of 3-oxo-N-(pyridin-2-yl)butanamide is crucial for its development as a therapeutic agent.
Metabolic Pathways
3-oxo-N-(pyridin-2-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s ability to form complexes with metal ions, such as iron, can influence metabolic flux and metabolite levels . These interactions can affect the overall metabolic pathways in which 3-oxo-N-(pyridin-2-yl)butanamide is involved, potentially leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-oxo-N-(pyridin-2-yl)butanamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form coordination complexes with metal ions can affect its localization and accumulation within specific tissues . Understanding how 3-oxo-N-(pyridin-2-yl)butanamide is transported and distributed is important for determining its potential therapeutic applications and efficacy.
Subcellular Localization
The subcellular localization of 3-oxo-N-(pyridin-2-yl)butanamide is influenced by targeting signals and post-translational modifications. The compound’s interactions with biomolecules can direct it to specific compartments or organelles within the cell . These interactions can affect the compound’s activity and function, potentially leading to changes in cellular processes. Understanding the subcellular localization of 3-oxo-N-(pyridin-2-yl)butanamide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide typically involves the reaction of amines with β-keto esters. A general procedure includes charging a reaction vial with amines (1.0 mmol), ethyl acetoacetate (1.2 mmol), and HFIP (10 mmol). The reaction is carried out under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3-oxo-N-(pyridin-2-yl)butanamide are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applied to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxo-N-(pyridin-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-oxo-N-(pyridin-2-yl)butanamide include:
- 3-Oxo-N-2-pyridinylbutanamide
- Butanamide, 3-oxo-N-2-pyridinyl-
Uniqueness
3-oxo-N-(pyridin-2-yl)butanamide is unique due to its specific structure, which combines a pyridine ring with a butyramide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-oxo-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-7(12)6-9(13)11-8-4-2-3-5-10-8/h2-5H,6H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFBSLKZLDZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168011 | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1657-28-9 | |
| Record name | N-(2-Pyridinyl)ketoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1657-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-N-2-pyridylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-N-2-pyridylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)






